5-Bromo-2-methylsulfanyl-nicotinic acid tert-butyl ester
Overview
Description
5-Bromo-2-methylsulfanyl-nicotinic acid tert-butyl ester is an organic compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a methylsulfanyl group at the 2-position, and a tert-butyl ester group attached to the carboxylic acid functionality of the nicotinic acid core. The unique structural features of this compound make it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylsulfanyl-nicotinic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methylsulfanyl Group Introduction: The methylsulfanyl group is introduced at the 2-position through a nucleophilic substitution reaction using a suitable thiol reagent, such as methylthiol, in the presence of a base like sodium hydride.
Esterification: The carboxylic acid group of the nicotinic acid derivative is esterified with tert-butyl alcohol using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylsulfanyl-nicotinic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated nicotinic acid derivatives.
Substitution: Amino or alkoxy-substituted nicotinic acid derivatives.
Scientific Research Applications
5-Bromo-2-methylsulfanyl-nicotinic acid tert-butyl ester has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active nicotinic acid derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylsulfanyl-nicotinic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methylsulfanyl groups contribute to the compound’s binding affinity and selectivity towards these targets. The ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylsulfanyl-nicotinic acid: Lacks the tert-butyl ester group, resulting in different solubility and reactivity properties.
2-Methylsulfanyl-nicotinic acid tert-butyl ester: Lacks the bromine atom, affecting its binding affinity and selectivity.
5-Bromo-nicotinic acid tert-butyl ester: Lacks the methylsulfanyl group, altering its chemical reactivity and biological activity.
Uniqueness
5-Bromo-2-methylsulfanyl-nicotinic acid tert-butyl ester is unique due to the combination of the bromine atom, methylsulfanyl group, and tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 5-bromo-2-methylsulfanylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-11(2,3)15-10(14)8-5-7(12)6-13-9(8)16-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCQNQDWYZGWOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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